H-Leu-Asn-OH

描述

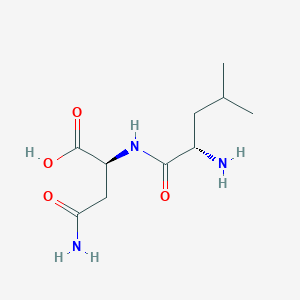

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTRLIITQPXHBJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Leu-Asn-OH (Leucyl-Asparagine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of the dipeptide H-Leu-Asn-OH, also known as Leucyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids L-leucine and L-asparagine, linked by a peptide bond.

Chemical Structure:

Molecular Formula: C₁₀H₁₉N₃O₄[1]

Quantitative Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, others are derived from the properties of its constituent amino acids.

| Property | Value | Source |

| Molecular Weight | 245.28 g/mol | [1] |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | [1] |

| Mass Spectrum (m/z) | [M+H]⁺: 246.1448326[M-H]⁻: 244.1302796 | [1] |

| pKa (Leucine) | pKa₁ (α-carboxyl): 2.36pKa₂ (α-amino): 9.60 | [2][3] |

| pKa (Asparagine) | pKa₁ (α-carboxyl): 2.02pKa₂ (α-amino): 8.80 | [2][3] |

| Melting Point | Not experimentally determined for the dipeptide. | |

| Solubility | Expected to be soluble in water due to polar functional groups. |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound. The following is a generalized protocol based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

-

Fmoc-Leu-OH

-

Rink Amide resin (or other suitable solid support)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Washing solvents: DMF, DCM

Experimental Workflow Diagram:

Detailed Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling (Asparagine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve Fmoc-Asn(Trt)-OH, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Leucine):

-

Deprotect the Fmoc group from the attached asparagine by treating with 20% piperidine in DMF as described above.

-

Wash the resin thoroughly.

-

Dissolve Fmoc-Leu-OH, a coupling agent, and a base in DMF.

-

Add the solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from leucine using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Trityl protecting group from asparagine.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using reverse-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

-

Preparative or semi-preparative HPLC system with a C18 column.

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

UV detector (monitoring at ~214 nm).

Experimental Workflow Diagram:

Detailed Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the dipeptide. The expected masses are [M+H]⁺ ≈ 246.14 and [M-H]⁻ ≈ 244.13.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly initiated by the dipeptide this compound have not been extensively characterized, the biological activities of its constituent amino acids, particularly leucine, are well-documented.

Leucine and the mTOR Signaling Pathway:

Leucine is known to be a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Signaling Pathway Diagram:

References

L-Leucyl-L-asparagine: A Technical Whitepaper on its Putative Biological Function in Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological function of the dipeptide L-Leucyl-L-asparagine is limited in publicly available scientific literature. This document, therefore, presents a putative functional profile based on established principles of dipeptide transport and the well-documented roles of its constituent amino acids, L-leucine and L-asparagine. The quantitative data and experimental protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as biologically active molecules with distinct transport mechanisms and cellular fates. Their enhanced stability and unique uptake pathways make them attractive candidates for drug delivery and therapeutic interventions.[1][2] This whitepaper explores the potential biological functions of the dipeptide L-Leucyl-L-asparagine, a molecule combining the essential branched-chain amino acid L-leucine and the non-essential amino acid L-asparagine.

We will first discuss the probable cellular uptake and intracellular metabolism of L-Leucyl-L-asparagine. Subsequently, we will delve into the anticipated downstream signaling and metabolic consequences of its hydrolysis into L-leucine and L-asparagine, drawing on the extensive research available for these individual amino acids.

Cellular Uptake and Intracellular Fate

The primary route for dipeptide entry into mammalian cells is through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[3][4] These transporters move di- and tripeptides across the cell membrane.[3] It is highly probable that L-Leucyl-L-asparagine is a substrate for these transporters.

Upon entering the cytosol, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.[5][6] Therefore, the primary biological effects of L-Leucyl-L-asparagine are likely mediated by the release of L-leucine and L-asparagine.

Hypothetical Experimental Workflow for Characterizing L-Leucyl-L-asparagine Uptake:

Caption: Workflow for quantifying cellular uptake and hydrolysis of L-Leucyl-L-asparagine.

Putative Biological Functions and Signaling Pathways

The biological activity of L-Leucyl-L-asparagine is expected to be a composite of the functions of L-leucine and L-asparagine.

Role of the L-leucine Moiety: Activation of mTORC1 Signaling

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9]

Proposed Signaling Pathway:

Caption: Proposed mTORC1 activation by L-Leucyl-L-asparagine-derived L-leucine.

Role of the L-asparagine Moiety: Metabolic Support and Anaplerosis

L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis, nitrogen transport, and the synthesis of other amino acids.[10][][12] It is particularly important for the proliferation of certain cancer cells.[13]

Illustrative Metabolic Contributions:

-

Protein Synthesis: Serves as a building block for nascent polypeptide chains.[]

-

Nitrogen Metabolism: Acts as a nitrogen donor in various biosynthetic pathways.[10]

-

Anaplerosis: Can be converted to aspartate, which can then enter the TCA cycle.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential cellular effects of L-Leucyl-L-asparagine. These values are not based on direct experimental measurements and should be considered as a guide for experimental design.

Table 1: Hypothetical Uptake Kinetics of L-Leucyl-L-asparagine in a Model Cell Line (e.g., Caco-2)

| Parameter | Putative Value | Method of Determination |

| Michaelis-Menten Constant (Km) | 0.5 - 2.0 mM | Concentration-dependent uptake assay with LC-MS/MS quantification |

| Maximum Velocity (Vmax) | 50 - 200 pmol/min/mg protein | Concentration-dependent uptake assay with LC-MS/MS quantification |

| Intracellular Half-life | 5 - 15 minutes | Pulse-chase experiment with radiolabeled L-Leucyl-L-asparagine |

Table 2: Illustrative Effects on mTORC1 Signaling Components

| Treatment (1 hour) | p-S6K1 (Thr389) Fold Change | p-4E-BP1 (Thr37/46) Fold Change |

| Control | 1.0 | 1.0 |

| L-leucine (1 mM) | 3.5 ± 0.4 | 0.4 ± 0.1 |

| L-Leucyl-L-asparagine (1 mM) | 3.2 ± 0.5 | 0.5 ± 0.1 |

Detailed Experimental Protocols

Protocol for Assessing mTORC1 Activation by Western Blotting

-

Cell Culture and Treatment:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4 hours in DMEM without amino acids.

-

Treat cells with control media, 1 mM L-leucine, or 1 mM L-Leucyl-L-asparagine for 1 hour.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Conclusion and Future Directions

While direct evidence is lacking, the dipeptide L-Leucyl-L-asparagine is likely transported into cells and hydrolyzed to release L-leucine and L-asparagine. Consequently, its biological effects are predicted to encompass the activation of mTORC1 signaling via L-leucine and the provision of metabolic substrates through L-asparagine. This dual functionality could be of interest in various research areas, including cancer metabolism, nutrient sensing, and the development of novel drug delivery systems.

Future research should focus on empirically validating the cellular uptake, intracellular fate, and the precise signaling and metabolic consequences of L-Leucyl-L-asparagine administration. Such studies will be crucial to fully elucidate the biological role of this and other dipeptides in cellular physiology.

References

- 1. Novel Technologies for Dipeptide Drugs Design and their Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 5. Dipeptide - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. foundmyfitness.com [foundmyfitness.com]

- 10. gosset.ai [gosset.ai]

- 12. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 13. What is the mechanism of Asparagine? [synapse.patsnap.com]

The Dipeptide H-Leu-Asn-OH: A Technical Guide to its Synthesis and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide H-Leu-Asn-OH, composed of L-leucine and L-asparagine, represents a class of small biomolecules with significant potential in biochemical research and therapeutic development. While not a singular "discovery" in the traditional sense, its importance has emerged from broader investigations into the biological activities of short-chain peptides. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols for both solution-phase and solid-phase peptide synthesis are presented, alongside methods for purification and characterization. Furthermore, this document explores the known biological activities of this compound, with a particular focus on its role as an inhibitor of platelet aggregation. The underlying signaling pathways of platelet activation are detailed, and the potential mechanism of action for this compound is discussed. This guide is intended to serve as a comprehensive resource for researchers interested in the synthesis and application of this and similar dipeptides.

Introduction

Short-chain peptides are increasingly recognized for their diverse biological roles, acting as signaling molecules, enzyme modulators, and therapeutic agents.[1] The dipeptide this compound, while simple in structure, is of interest due to the biological relevance of its constituent amino acids. L-leucine is a branched-chain amino acid crucial for protein synthesis and metabolic functions, while L-asparagine, first isolated from asparagus juice in 1806, plays a key role in the biosynthesis of glycoproteins and the removal of toxic ammonia from the body.[2]

The synthesis of dipeptides like this compound is a fundamental process in peptide chemistry, allowing for the systematic investigation of structure-activity relationships. The inhibitory effect of a series of Leu-(Asp, Asn, Glu, Gln) dipeptides on human platelet aggregation highlights the potential of these small molecules in cardiovascular research. This guide provides the necessary technical details for the chemical synthesis and biological evaluation of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of leucine and the amino group of asparagine, requiring the use of protecting groups to prevent unwanted side reactions.

Protecting Groups and Reagents

The selection of appropriate protecting groups is crucial for a successful peptide synthesis. For this compound synthesis, the following are commonly employed:

-

N-terminal protection: The amino group of leucine is typically protected with either a tert-butyloxycarbonyl (Boc) group or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile, while the Fmoc group is base-labile.[3]

-

C-terminal protection: The carboxyl group of asparagine can be protected as a methyl or benzyl ester in solution-phase synthesis.[3] In SPPS, the C-terminal amino acid is anchored to a solid support resin.

-

Side-chain protection: The side-chain amide of asparagine can be prone to dehydration to a nitrile during activation. To prevent this, a trityl (Trt) protecting group is often used for the asparagine side chain.

Table 1: Key Reagents and Their Functions in this compound Synthesis

| Reagent/Component | Abbreviation | Function |

| Fmoc-L-Leucine | Fmoc-Leu-OH | N-terminally protected leucine |

| Fmoc-L-Asparagine(Trityl) | Fmoc-Asn(Trt)-OH | N-terminally and side-chain protected asparagine |

| Dicyclohexylcarbodiimide | DCC | Coupling agent; facilitates peptide bond formation |

| 1-Hydroxybenzotriazole | HOBt | Coupling additive; suppresses racemization and improves coupling efficiency |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Coupling agent |

| N,N-Diisopropylethylamine | DIPEA | Base; used in coupling reactions and for Fmoc deprotection |

| Piperidine | - | Base; used for the removal of the Fmoc protecting group |

| Trifluoroacetic acid | TFA | Acid; used for the cleavage of the peptide from the resin and removal of acid-labile protecting groups (Boc, Trt) |

| Rink Amide Resin | - | Solid support for SPPS, yielding a C-terminal amide upon cleavage. For a C-terminal acid, a Wang or Trityl resin would be used. |

| Dichloromethane | DCM | Solvent |

| N,N-Dimethylformamide | DMF | Solvent |

Experimental Protocol: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solvent system.

Logical Workflow for Solution-Phase Synthesis of this compound

Caption: Workflow for the solution-phase synthesis of this compound.

Detailed Methodology:

-

Protection of Leucine:

-

Dissolve L-leucine (1 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate (2 eq).

-

Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the mixture and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer and evaporate the solvent to obtain Fmoc-Leu-OH.

-

-

Protection of Asparagine:

-

Protect the side-chain of L-asparagine with a trityl group by reacting it with trityl chloride in the presence of a base.

-

Subsequently, protect the N-terminus with an Fmoc group as described for leucine.

-

The carboxyl group is protected as a methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride). This yields Fmoc-Asn(Trt)-OMe.

-

-

Coupling Reaction:

-

Dissolve Fmoc-Leu-OH (1 eq) and Fmoc-Asn(Trt)-OMe (1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 eq).

-

Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Stir the reaction overnight, allowing it to slowly warm to room temperature.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Filter off the DCU and wash the filtrate with dilute acid and base to remove unreacted starting materials.

-

Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Fmoc-Leu-Asn(Trt)-OMe.

-

-

Deprotection:

-

To remove the Fmoc group, dissolve the protected dipeptide in DMF and treat with 20% piperidine.

-

The C-terminal methyl ester can be saponified using a mild base like sodium hydroxide.

-

Finally, remove the trityl side-chain protecting group using a solution of trifluoroacetic acid (TFA) in DCM, often with scavengers like triisopropylsilane (TIS) to prevent side reactions.

-

-

Purification:

-

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, with the growing peptide chain attached to an insoluble resin support.

Logical Workflow for Solid-Phase Synthesis of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF in a reaction vessel.

-

-

First Amino Acid Coupling (Asparagine):

-

Remove the Fmoc group from the pre-loaded resin (if any) or from a resin with a linker by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Asn(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Second Amino Acid Coupling (Leucine):

-

Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

-

Add the activated leucine solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and then with DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS, for 2-3 hours. This cleaves the peptide from the resin and removes the Trt side-chain protecting group.

-

-

Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude this compound by RP-HPLC.

-

Purification and Characterization

Table 2: Purification and Characterization Data for this compound (Illustrative)

| Parameter | Method | Typical Result |

| Purification | ||

| Column | Reverse-Phase C18 | - |

| Mobile Phase A | 0.1% TFA in Water | - |

| Mobile Phase B | 0.1% TFA in Acetonitrile | - |

| Gradient | 5-95% B over 30 minutes | - |

| Characterization | ||

| Purity | HPLC (at 214 nm) | >98% |

| Molecular Weight (Expected) | - | 245.28 g/mol |

| Molecular Weight (Observed) | Electrospray Ionization Mass Spectrometry (ESI-MS) | m/z = 246.3 [M+H]⁺, 268.3 [M+Na]⁺ |

| Structure Confirmation | ¹H NMR (in D₂O) | Peaks corresponding to Leucine and Asparagine protons |

Biological Activity: Inhibition of Platelet Aggregation

Research has indicated that dipeptides containing leucine and asparagine can inhibit platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key target for antithrombotic therapies.

Platelet Aggregation Signaling Pathway

Platelet activation and aggregation is a complex process involving multiple signaling pathways. A simplified overview is presented below.

Signaling Pathway of Platelet Aggregation

Caption: A simplified signaling pathway of platelet aggregation, highlighting the potential point of inhibition by this compound.

Upon vessel injury, platelets adhere to the exposed collagen. This triggers platelet activation, leading to a conformational change in the glycoprotein IIb/IIIa receptor and the release of agonists like ADP and thromboxane A2, which further amplify the activation signal. Activated GP IIb/IIIa receptors bind to fibrinogen, which acts as a bridge between platelets, leading to aggregation.

Proposed Mechanism of Action for this compound

While the precise mechanism is still under investigation, it is hypothesized that this compound may act as a competitive inhibitor at the GP IIb/IIIa receptor. The receptor recognizes specific amino acid sequences, such as the RGD (Arg-Gly-Asp) motif found in fibrinogen. It is plausible that this compound, or similar dipeptides, can bind to this receptor, thereby blocking the binding of fibrinogen and preventing platelet cross-linking.

In Vitro Assay for Platelet Aggregation

The inhibitory effect of this compound on platelet aggregation can be quantified using an in vitro assay with platelet-rich plasma (PRP).

Experimental Protocol: Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

-

-

Aggregation Measurement:

-

Use a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

-

Add a known agonist, such as ADP or collagen, to induce aggregation.

-

In test samples, pre-incubate the PRP with varying concentrations of this compound before adding the agonist.

-

Record the maximum aggregation percentage for each concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to a control (agonist only).

-

Determine the IC₅₀ value (the concentration of the dipeptide that inhibits 50% of the maximal aggregation).

-

Table 3: Illustrative Quantitative Data for this compound Inhibition of ADP-Induced Platelet Aggregation

| This compound Concentration (µM) | Mean Aggregation Inhibition (%) | Standard Deviation |

| 10 | 15.2 | ± 2.1 |

| 50 | 35.8 | ± 4.5 |

| 100 | 52.1 | ± 5.3 |

| 250 | 78.9 | ± 6.8 |

| 500 | 91.5 | ± 4.2 |

| IC₅₀ (µM) | ~95 | - |

Conclusion

The dipeptide this compound serves as a valuable model for the study of short-chain peptide synthesis and biological activity. The detailed protocols provided in this guide for both solution-phase and solid-phase synthesis offer a practical framework for its preparation in a laboratory setting. The inhibitory effect of this compound on platelet aggregation underscores the potential of small peptides as therapeutic leads for cardiovascular diseases. Further research into the structure-activity relationships of related dipeptides and their precise molecular mechanisms of action will be crucial for the development of novel antithrombotic agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and similar molecules.

References

An In-depth Technical Guide on the Potential Mechanisms of Action for H-Leu-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the dipeptide H-Leu-Asn-OH is currently limited. This document summarizes the known functions of its constituent amino acids, L-leucine and L-asparagine, and presents hypothesized mechanisms of action for the dipeptide based on this information and available research on related compounds. Further experimental validation is required to confirm these potential mechanisms.

Introduction

This compound, also known as L-Leucyl-L-asparagine, is a dipeptide composed of the essential branched-chain amino acid L-leucine and the non-essential amino acid L-asparagine. While the individual roles of leucine and asparagine in cellular metabolism and signaling are well-documented, the specific biological activities and mechanisms of action of the this compound dipeptide are not extensively studied. This guide synthesizes the available information to propose potential mechanisms of action for this compound, providing a framework for future research and drug development.

Based on the known functions of its components, this compound may play a role in nutrient sensing, protein synthesis regulation, and cellular survival. Leucine is a potent activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation[1][2][3]. Asparagine is crucial for the biosynthesis of proteins and nucleotides and has been shown to be a critical factor in cell survival, particularly under conditions of metabolic stress[4].

Physicochemical Properties

A summary of the computed physicochemical properties of this compound (L-leucyl-L-asparagine) is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | PubChem |

| Molecular Weight | 245.28 g/mol | PubChem |

| XLogP3 | -4.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Potential Mechanisms of Action

The biological effects of this compound are likely influenced by its uptake, potential hydrolysis into its constituent amino acids, and the direct action of the intact dipeptide.

Cellular Uptake and Transport

Dipeptides are primarily absorbed in the intestine via the peptide transporter 1 (PepT1), which is a high-capacity, low-affinity transporter. The transport of dipeptides like this compound into cells is likely mediated by proton-coupled peptide transporters such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to a lesser extent, in other cell types. The efficient uptake of dipeptides compared to free amino acids could lead to a more rapid and pronounced downstream signaling effect[5].

Diagram: Proposed Cellular Uptake of this compound

Caption: Proposed uptake of this compound via peptide transporters and subsequent intracellular fate.

Modulation of mTOR Signaling

A primary hypothesized mechanism of action for this compound is the modulation of the mTOR signaling pathway. This could occur through the synergistic or independent actions of its constituent amino acids upon intracellular hydrolysis.

-

Leucine-mediated mTORC1 Activation: L-leucine is a well-established activator of mTOR complex 1 (mTORC1)[1][2][3]. It acts through a Rag GTPase-dependent mechanism, promoting the translocation of mTORC1 to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.

-

Asparagine-mediated mTORC1 Activation: Recent studies have shown that L-asparagine can also activate mTORC1, but through a mechanism that is independent of Rag GTPases[6]. This suggests that this compound could potentially activate mTORC1 through two distinct, and possibly synergistic, pathways.

Diagram: Hypothesized mTOR Signaling Pathway Activation by this compound

Caption: Dual activation of mTORC1 by the components of this compound.

Regulation of Apoptosis

L-asparagine is known to play a critical role in cellular adaptation to glutamine depletion and can suppress apoptosis[4]. In certain cancer cells, the availability of asparagine is a key determinant of survival. Therefore, this compound, by providing a source of asparagine, could potentially exhibit anti-apoptotic effects, particularly in cells under metabolic stress.

Inhibition of Platelet Aggregation

A study on a series of Leu-dipeptides found that Leu-Asn-NH2, a compound structurally very similar to this compound, strongly inhibits human platelet aggregation induced by collagen, ADP, or adrenaline[7]. This suggests a potential direct pharmacological effect of the intact dipeptide on platelet function. The exact mechanism for this inhibition is yet to be elucidated but could involve interference with receptor binding or downstream signaling pathways involved in platelet activation.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental approaches are proposed:

Cell Culture-Based Assays

-

Objective: To determine the effect of this compound on cell proliferation, protein synthesis, and signaling pathways in vitro.

-

Cell Lines: A panel of cell lines, including those known to be sensitive to leucine (e.g., C2C12 myotubes) and asparagine (e.g., various cancer cell lines).

-

Methodology:

-

Treat cells with varying concentrations of this compound, L-leucine, L-asparagine, or a combination of L-leucine and L-asparagine.

-

Assess cell viability and proliferation using MTT or similar assays.

-

Measure protein synthesis rates via puromycin incorporation assays.

-

Analyze the phosphorylation status of key mTORC1 signaling proteins (mTOR, S6K1, 4E-BP1) by Western blotting.

-

Induce apoptosis (e.g., through serum starvation or treatment with a known apoptotic agent) and assess the effect of this compound on markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) by Western blotting or flow cytometry.

-

Platelet Aggregation Assays

-

Objective: To confirm and characterize the inhibitory effect of this compound on platelet aggregation.

-

Methodology:

-

Isolate human platelets from healthy donors.

-

Pre-incubate platelets with various concentrations of this compound.

-

Induce platelet aggregation using agonists such as ADP, collagen, and thrombin.

-

Measure platelet aggregation using a light transmission aggregometer.

-

Summary of Quantitative Data from Related Studies

While no direct quantitative data for this compound is available, data from studies on related compounds can provide context.

| Compound | Assay | Result | Reference |

| Leu-Asn-NH2 | Platelet Aggregation (Collagen-induced) | Strong Inhibition | [7] |

| Leu-Asn-NH2 | Platelet Aggregation (ADP-induced) | Strong Inhibition | [7] |

| Leu-Asn-NH2 | Platelet Aggregation (Adrenaline-induced) | Strong Inhibition | [7] |

Conclusion and Future Directions

This compound is a dipeptide with the potential for unique biological activities stemming from the combined and potentially synergistic effects of L-leucine and L-asparagine. The primary hypothesized mechanisms of action include the dual activation of the mTOR signaling pathway and the regulation of apoptosis. Furthermore, preliminary evidence on a closely related compound suggests a direct pharmacological effect on platelet aggregation.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:

-

Determining the specific cellular transporters responsible for this compound uptake.

-

Elucidating the precise molecular mechanisms by which the intact dipeptide or its constituent amino acids modulate mTOR signaling and apoptosis.

-

Investigating the in vivo efficacy and pharmacokinetics of this compound in relevant animal models.

-

Exploring the therapeutic potential of this compound in conditions where modulation of protein synthesis, cell survival, or platelet function is desirable.

This technical guide provides a foundational framework for initiating such investigations, which will be crucial for unlocking the full therapeutic and scientific potential of this compound.

References

- 1. wjgnet.com [wjgnet.com]

- 2. researchgate.net [researchgate.net]

- 3. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of leu-(Asp, Asn, Glu, Gln) dipeptides on platelet aggregation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of H-Leu-Asn-OH in metabolic pathways

An In-depth Technical Guide on the Biochemical Role of H-Leu-Asn-OH

Abstract

This compound, or L-Leucyl-L-asparagine, is a dipeptide composed of the amino acids L-leucine and L-asparagine. While it is recognized as a metabolite, specific, well-defined metabolic or signaling pathways in which this compound plays a central role are not extensively documented in publicly available scientific literature.[1] This guide provides a comprehensive overview of the biochemical properties of this compound, the metabolic fates of its constituent amino acids, and potential avenues for future research. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the biological significance of dipeptides.

Introduction to this compound

This compound is a dipeptide formed from the condensation of L-leucine and L-asparagine.[1] Dipeptides are common in various biological systems and can be sourced from dietary protein digestion or the breakdown of endogenous proteins. They can be absorbed by the body and may have distinct biological activities or serve as a source of amino acids. The primary metabolic fate of most dipeptides is hydrolysis into their constituent amino acids, which then enter their respective metabolic pathways.

Metabolic Pathways of Constituent Amino Acids

Upon hydrolysis, this compound would release L-leucine and L-asparagine. The metabolic roles of these individual amino acids are well-characterized.

L-Leucine Metabolism

L-leucine is an essential, branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes. It is a ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies.

L-Asparagine Metabolism

L-asparagine is a non-essential amino acid that is crucial for protein synthesis, nitrogen transport, and neurotransmitter synthesis.[2] It can be synthesized from aspartate and ammonia by the enzyme asparagine synthetase.

Quantitative Data Summary

| Amino Acid | Key Metabolic Functions | Associated Pathways |

| L-Leucine | - Building block for protein synthesis- Precursor for ketogenesis- Regulator of mTOR signaling | - Protein Synthesis- Ketogenesis- Branched-Chain Amino Acid Catabolism |

| L-Asparagine | - Building block for protein synthesis- Nitrogen donor- Precursor for aspartate and oxaloacetate- Role in ammonia detoxification | - Protein Synthesis- Urea Cycle (indirectly)- Tricarboxylic Acid (TCA) Cycle |

Hypothetical Experimental Protocol

To elucidate the specific metabolic role of this compound, a series of experiments would be required. The following is a proposed high-level experimental workflow.

Experimental Workflow to Investigate this compound Metabolism

Methodology:

-

Synthesis of Labeled this compound: The dipeptide would be synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) at specific atomic positions. This allows for the tracking of the dipeptide and its metabolic products.

-

Cell Culture Experiments: Various cell lines (e.g., hepatocytes, myocytes) would be incubated with the labeled this compound. At different time points, intracellular and extracellular metabolites would be extracted.

-

Mass Spectrometry Analysis: The extracts would be analyzed using high-resolution mass spectrometry to identify and quantify the labeled dipeptide and its downstream metabolites. This would reveal the rate of uptake, hydrolysis, and incorporation into other molecules.

-

Animal Studies: The labeled dipeptide would be administered to an animal model (e.g., mouse or rat). Blood and tissue samples would be collected over time to assess the whole-body distribution and metabolism of this compound.

-

Metabolomic Profiling and Pathway Analysis: The data from both in vitro and in vivo experiments would be used to map the metabolic fate of this compound and determine if it has any roles beyond being a source of L-leucine and L-asparagine.

Conclusion and Future Directions

This compound is a dipeptide with a currently undefined specific role in metabolic pathways. It is presumed to be primarily hydrolyzed to its constituent amino acids, L-leucine and L-asparagine, which then participate in a wide range of well-understood metabolic processes. The lack of detailed studies on this compound presents an opportunity for future research. The proposed experimental workflow using stable isotope tracing and metabolomics could provide significant insights into the uptake, metabolism, and potential unique biological functions of this dipeptide. Such studies would be valuable for a more complete understanding of dipeptide metabolism and its implications for nutrition, disease, and drug development.

References

Comprehensive literature review of L-Leucyl-L-asparagine

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

L-Leucyl-L-asparagine is a dipeptide composed of the amino acids L-leucine and L-asparagine. While specific research on this particular dipeptide is limited, this technical guide provides a comprehensive overview based on the known properties of its constituent amino acids and general principles of peptide chemistry. This document covers physicochemical properties, potential biological significance, and relevant experimental methodologies for synthesis and analysis. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Introduction

L-Leucyl-L-asparagine is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-asparagine.[1] Dipeptides are intermediates in protein metabolism and can also be absorbed from the diet.[1] While some dipeptides are known to have specific biological activities, the physiological role of L-Leucyl-L-asparagine has not been extensively studied and it is currently classified as an 'expected' human metabolite that has not yet been identified in human tissues or biofluids.[1] Understanding the properties and potential functions of this dipeptide requires an examination of its constituent amino acids.

-

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and the regulation of signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[2][3]

-

L-asparagine is a non-essential amino acid that is crucial for the biosynthesis of proteins and glycoproteins.[4][] It is also involved in the urea cycle for the detoxification of ammonia and plays a role in the proper functioning of the nervous system.[4][6]

This guide will synthesize the available information to provide a detailed technical overview of L-Leucyl-L-asparagine.

Physicochemical Properties

The physicochemical properties of L-Leucyl-L-asparagine can be predicted based on its structure and the properties of its constituent amino acids. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | [1] |

| Average Molecular Weight | 245.2756 g/mol | [1] |

| Monoisotopic Molecular Weight | 245.137556111 Da | [1] |

| IUPAC Name | 2-(2-amino-4-methylpentanamido)-3-carbamoylpropanoic acid | [1] |

| Classification | Dipeptide | [1] |

Table 1: Physicochemical Properties of L-Leucyl-L-asparagine

Potential Biological Significance

While direct evidence for the biological functions of L-Leucyl-L-asparagine is lacking, its potential roles can be inferred from the functions of L-leucine and L-asparagine.

-

Nutritional Source: Like other dipeptides, L-Leucyl-L-asparagine can serve as a source of its constituent amino acids upon hydrolysis by peptidases.

-

Cell Signaling: Given L-leucine's role in mTOR signaling, it is plausible that L-Leucyl-L-asparagine could have some modulatory effects on this pathway, although this is purely speculative. Recent research has shown that L-asparagine can directly bind to and enhance the activity of the LCK kinase, a key component of T-cell receptor signaling, thereby potentiating CD8+ T-cell activation and anti-tumor responses.[7][8] This suggests that dipeptides containing asparagine could potentially influence immune responses.

Experimental Protocols

Peptide Synthesis

The synthesis of L-Leucyl-L-asparagine can be achieved using standard peptide synthesis techniques, such as Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS).[13][14]

Solid-Phase Peptide Synthesis (SPPS) Workflow:

A general workflow for SPPS is depicted below. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[15]

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of L-Leucyl-L-asparagine.

Liquid-Phase Peptide Synthesis (LPPS):

LPPS involves the coupling of protected amino acids in solution.[14] A potential scheme for the synthesis of L-Leucyl-L-asparagine is as follows:

-

Protection: Protect the amino group of L-leucine (e.g., with a Boc or Fmoc group) and the carboxyl group of L-asparagine (e.g., as a methyl or benzyl ester). The side chain of asparagine may also require protection (e.g., with a trityl group) to prevent side reactions.

-

Coupling: Activate the carboxyl group of the protected L-leucine using a coupling reagent (e.g., DCC, HOBt) and react it with the protected L-asparagine.

-

Deprotection: Remove all protecting groups to yield the final dipeptide.

-

Purification: Purify the product using techniques such as recrystallization or chromatography.

Analytical Methods

The characterization and quantification of L-Leucyl-L-asparagine can be performed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

A common and powerful method for the analysis of peptides is reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS).[16][17]

General LC-MS/MS Protocol for Dipeptide Analysis:

-

Sample Preparation: Dissolve the synthesized peptide or extracted biological sample in a suitable solvent (e.g., water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the dipeptide using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source.[18] Monitor for the protonated molecular ion [M+H]+ of L-Leucyl-L-asparagine (m/z 246.14).

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation and enhanced specificity, perform MS/MS on the precursor ion (m/z 246.14) and monitor for characteristic fragment ions.

Caption: A typical workflow for the analysis of L-Leucyl-L-asparagine by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to confirm the structure of the synthesized dipeptide.[19][20][21][22][23] Both 1H and 13C NMR would provide characteristic signals for the leucine and asparagine residues and confirm the formation of the peptide bond.

Signaling Pathways

As there is no direct evidence of L-Leucyl-L-asparagine being involved in specific signaling pathways, a diagram illustrating a relevant, more general biological process is provided below. The biosynthesis of asparagine is a critical pathway, especially in the context of cancer metabolism.[]

Caption: The enzymatic synthesis of L-asparagine from L-aspartate, catalyzed by asparagine synthetase (ASNS).

Conclusion and Future Directions

L-Leucyl-L-asparagine is a dipeptide for which specific biological data is currently scarce. This technical guide has provided a comprehensive overview based on the well-established chemistry and biology of its constituent amino acids. The provided experimental frameworks for synthesis and analysis offer a starting point for researchers interested in investigating this molecule.

Future research should focus on:

-

Synthesis and Characterization: The chemical synthesis and full spectroscopic characterization of L-Leucyl-L-asparagine.

-

Biological Screening: Investigating the effects of L-Leucyl-L-asparagine in various biological assays, particularly those related to mTOR signaling, T-cell activation, and cancer cell metabolism.

-

Metabolomic Studies: Developing targeted metabolomic methods to detect and quantify L-Leucyl-L-asparagine in biological samples to ascertain its presence and potential physiological relevance.

A deeper understanding of this and other simple dipeptides may reveal novel biological functions and therapeutic opportunities.

References

- 1. Human Metabolome Database: Showing metabocard for Leucyl-Asparagine (HMDB0028924) [hmdb.ca]

- 2. Comprehensive metabolomics and transcriptomics analysis reveals protein and amino acid metabolic characteristics in liver tissue under chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. caringsunshine.com [caringsunshine.com]

- 6. Asparagine (Asn) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 7. search.library.ucla.edu [search.library.ucla.edu]

- 8. Asparagine enhances LCK signalling to potentiate CD8+ T-cell activation and anti-tumour responses. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]

- 11. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted metabolomic analysis of amino acid response to L-asparaginase in adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. bachem.com [bachem.com]

- 15. peptide.com [peptide.com]

- 16. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. massbank.eu [massbank.eu]

- 19. bmse000030 L-Asparagine at BMRB [bmrb.io]

- 20. L-Asparagine(70-47-3) 1H NMR spectrum [chemicalbook.com]

- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168) [hmdb.ca]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

H-Leu-Asn-OH physicochemical properties and stability

An In-depth Technical Guide to the Physicochemical Properties and Stability of H-Leu-Asn-OH

Introduction

This compound, also known as L-Leucyl-L-asparagine, is a dipeptide composed of L-leucine and L-asparagine linked by a peptide bond[1]. As organic compounds derived from two amino acids, dipeptides play crucial physiological and commercial roles[2]. They are often utilized in nutritional and therapeutic applications, where their properties, such as solubility and stability, can offer advantages over individual amino acids. For instance, many dipeptides are significantly more water-soluble than their parent amino acids, a feature that is highly beneficial for infusions and drug formulations[2]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its stability profile, and detailed experimental protocols for its analysis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in biological and chemical systems. Key properties are summarized in Table 1, derived from computational predictions and established data for its constituent amino acids.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | PubChem[1][3] |

| Molecular Weight | 245.28 g/mol | PubChem[1][3] |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | PubChem[1] |

| Predicted Water Solubility | 6.24 g/L | FooDB[4] |

| Predicted logP | -2.8 to -4.5 | FooDB, PubChem[3][4] |

| Predicted pKa (Strongest Acidic) | 3.71 | FooDB[4] |

| Predicted pKa (Strongest Basic) | 8.43 | FooDB[4] |

| Calculated Isoelectric Point (pI) | ~5.81 | Calculated |

| Hydrogen Bond Donor Count | 4 | FooDB[4] |

| Hydrogen Bond Acceptor Count | 5 | FooDB[4] |

Solubility

Dipeptides often exhibit higher water solubility compared to their constituent amino acids[2]. The predicted water solubility for this compound is 6.24 g/L[4]. Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. It is dependent on system properties such as temperature and pH[5].

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For dipeptides with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group[6][7]. Using the typical pKa values for the α-carboxyl group of asparagine (~2.02) and the α-amino group of leucine (~9.60), the theoretical pI is calculated as follows[8]:

pI = (pKa₁ + pKa₂) / 2 = (2.02 + 9.60) / 2 = 5.81

At this pH, the dipeptide's solubility is typically at its minimum[6].

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value for this compound is highly negative (ranging from -2.8 to -4.5), indicating that the molecule is strongly hydrophilic and preferentially partitions into aqueous phases rather than lipid environments[3][4]. This is consistent with the presence of multiple polar functional groups, including the amide, carboxyl, and amine moieties.

Stability Profile

The stability of a peptide is critical for its shelf-life, formulation, and in vivo efficacy. The primary degradation pathways for this compound are expected to be the deamidation of the asparagine residue and the hydrolysis of the peptide bond.

Deamidation of Asparagine

Deamidation of asparagine residues is a major non-enzymatic degradation pathway for peptides and proteins[9][10]. This reaction is highly dependent on pH, temperature, and buffer composition[9].

-

Mechanism : Under neutral to alkaline conditions (pH 5-12), deamidation typically proceeds through a cyclic succinimide intermediate. The backbone nitrogen atom attacks the side-chain amide carbonyl, forming a five-membered ring and releasing ammonia. This succinimide intermediate is then rapidly hydrolyzed to form a mixture of L-aspartyl (Asp) and L-isoaspartyl (isoAsp) peptides[9][10].

-

pH Dependence : At acidic pH, the reaction tends to proceed via direct hydrolysis of the side-chain amide, yielding only the L-aspartyl product without the formation of a cyclic intermediate[9][10].

References

- 1. Leu-Asn | C10H19N3O4 | CID 7016078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipeptide - Wikipedia [en.wikipedia.org]

- 3. Leucyl-Asparagine | C10H19N3O4 | CID 4128305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Leucyl-Asparagine (FDB111952) - FooDB [foodb.ca]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptideweb.com [peptideweb.com]

- 9. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Leu-Asn-OH (L-Leucyl-L-asparagine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the dipeptide H-Leu-Asn-OH, also known as L-Leucyl-L-asparagine. Due to the limited specific research on this dipeptide, this guide also explores the well-documented roles of its constituent amino acids, L-leucine and L-asparagine, to infer its potential biological functions.

Core Chemical and Physical Data

The fundamental chemical identifiers and properties of this compound and its constituent amino acids are summarized below. The molecular formula for the dipeptide is derived from the combination of L-leucine and L-asparagine followed by the removal of one water molecule during peptide bond formation.

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Leucyl-L-asparagine | This compound | 14608-81-2 | C10H19N3O4 | 245.28 |

| L-Leucine | Leu | 61-90-5 | C6H13NO2 | 131.17 |

| L-Asparagine | Asn | 70-47-3 | C4H8N2O3 | 132.12 |

Synthesis of this compound: A General Experimental Protocol

While specific synthesis protocols for this compound are not widely published, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The following is a generalized protocol based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Objective: To synthesize the dipeptide this compound.

Materials:

-

Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

-

Fmoc-Leu-OH

-

Rink Amide resin (or a similar suitable solid support)

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection agent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin to remove excess reagents.

-

-

Second Amino Acid Coupling:

-

Remove the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.

-

Wash the resin with DMF.

-

Couple Fmoc-Leu-OH using a coupling agent and a base.

-

Wash the resin.

-

-

Final Deprotection: Remove the Fmoc group from the N-terminal leucine with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry.

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Potential Biological Significance and Signaling Pathways

There is a lack of direct research into the specific signaling pathways and biological activities of this compound. However, the functions of its constituent amino acids are well-established and provide a basis for predicting its potential roles.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a branched-chain amino acid (BCAA) that is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Leucine's activation of mTORC1 (mTOR complex 1) is crucial for muscle protein synthesis.

Caption: Simplified overview of Leucine's role in activating the mTORC1 pathway.

L-Asparagine in Cellular Metabolism and Signaling

L-asparagine is a non-essential amino acid that plays a critical role in nitrogen metabolism, glycoprotein synthesis, and as an amino acid exchange factor that regulates the intracellular concentration of other amino acids. Asparagine levels have also been shown to influence mTORC1 activity and are crucial for the proliferation of certain cancer cells. Asparagine synthetase (ASNS) is the enzyme responsible for its de novo synthesis from aspartate and glutamine.

Caption: The role of Asparagine in cellular metabolism and signaling pathways.

Conclusion

This compound is a dipeptide with the molecular formula C10H19N3O4 and CAS number 14608-81-2. While this dipeptide can be synthesized using standard laboratory techniques, there is a significant gap in the scientific literature regarding its specific biological functions, experimental applications, and involvement in signaling pathways. Future research is needed to elucidate the unique properties of this compound and to determine if it has distinct activities beyond those of its constituent amino acids, L-leucine and L-asparagine.

L-Leucyl-L-asparagine: A Technical Guide to its Synthesis, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-asparagine is a dipeptide composed of the amino acids L-leucine and L-asparagine. While its existence is confirmed, evidence of its natural occurrence in biological systems remains elusive. The Human Metabolome Database lists it as an "expected" metabolite, though it has not been detected in human tissues or fluids. This guide provides a comprehensive overview of L-Leucyl-L-asparagine, detailing a theoretical synthesis protocol, analytical methodologies for its detection and quantification, and a summary of its known, albeit limited, biological effects. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel dipeptides.

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They can be intermediates in protein digestion or possess unique biological activities. L-Leucyl-L-asparagine (Leu-Asn) is one such dipeptide. Despite the ubiquitous presence of its constituent amino acids, L-leucine and L-asparagine, in all domains of life, the natural occurrence of the dipeptide itself has not been definitively established. This guide aims to provide a technical framework for the study of L-Leucyl-L-asparagine, from its chemical synthesis to its potential biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of L-Leucyl-L-asparagine is presented in Table 1. This data is essential for the design of analytical methods and for understanding its potential behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 245.28 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid | --INVALID-LINK-- |

| Canonical SMILES | CC(C)C--INVALID-LINK--N)C(=O)O">C@HN | --INVALID-LINK-- |

| Predicted LogP | -3.5 | --INVALID-LINK-- |

Synthesis of L-Leucyl-L-asparagine

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Materials:

-

Fmoc-Asn(Trt)-Wang resin

-

Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Leu-OH, DIC, and OxymaPure® in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal leucine.

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

-

Purification: Purify the crude L-Leucyl-L-asparagine by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

Caption: Workflow for the solid-phase synthesis of L-Leucyl-L-asparagine.

Analytical Methodology

The detection and quantification of L-Leucyl-L-asparagine in complex biological matrices or as a synthesized product requires robust analytical techniques. The method of choice is typically Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Experimental Protocol: RP-HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

Mobile Phases:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

-

Sample Preparation:

-

For synthetic peptides, dissolve in Mobile Phase A.

-

For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant.

-

-

Chromatographic Separation:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the sample.

-

Apply a linear gradient to increase the concentration of Mobile Phase B to elute the dipeptide. A typical gradient might be from 5% to 95% B over 10-15 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Monitor for the protonated molecular ion [M+H]⁺ of L-Leucyl-L-asparagine (m/z 246.14).

-

For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.

-

Analytical Workflow Diagram

Caption: General workflow for the analysis of L-Leucyl-L-asparagine by RP-HPLC-MS.

Biological Activity

The biological role of L-Leucyl-L-asparagine is not well-characterized. However, one study has reported its effect on human platelet aggregation.

Effect on Platelet Aggregation

A study by Ivanova et al. investigated the in vitro effects of a series of Leu-dipeptides on human platelet aggregation.[1] L-Leucyl-L-asparagine was found to inhibit platelet aggregation induced by collagen, ADP, or adrenaline.[1] The quantitative data from this study is summarized in Table 2.

| Inducer | Concentration of L-Leucyl-L-asparagine | Inhibition of Platelet Aggregation (%) |

| Collagen | 1 mM | ~40% |

| ADP | 1 mM | ~35% |

| Adrenaline | 1 mM | ~25% |

Note: The values in Table 2 are estimations based on the graphical data presented in the original publication, as precise numerical data was not provided in the abstract.

Potential Signaling Pathways

The mechanism by which L-Leucyl-L-asparagine inhibits platelet aggregation is not known. It is possible that it acts as an antagonist at receptors for platelet agonists or interferes with intracellular signaling pathways that lead to platelet activation. Further research is required to elucidate the precise molecular targets of this dipeptide.

Caption: Hypothetical mechanism of L-Leucyl-L-asparagine's effect on platelet aggregation.

Conclusion

L-Leucyl-L-asparagine is a dipeptide with confirmed chemical identity but unconfirmed natural occurrence. This technical guide provides a framework for its synthesis via solid-phase peptide synthesis and its analysis using RP-HPLC-MS. The limited available data on its biological activity suggests a potential role as an inhibitor of platelet aggregation, warranting further investigation. The methodologies and information presented here serve as a valuable resource for researchers aiming to explore the synthesis, characterization, and biological functions of L-Leucyl-L-asparagine and other novel dipeptides.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH

Abstract

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide L-Leucyl-L-Asparagine (H-Leu-Asn-OH). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2] This method involves the stepwise assembly of amino acids on a solid polymer support, which simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[3][4] The protocol details resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the peptide from the resin with concurrent removal of side-chain protecting groups.

Principle of Synthesis

The synthesis of this compound is performed on a Wang resin pre-loaded with the C-terminal amino acid, Asparagine (Asn). The synthesis proceeds from the C-terminus to the N-terminus.[5][6] The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base (piperidine). The side chain of Asparagine is protected by an acid-labile Trityl (Trt) group to prevent side reactions, which is removed during the final cleavage step.[1][7] Leucine's side chain does not require protection. The peptide chain is elongated by activating the carboxyl group of the incoming Fmoc-protected amino acid and reacting it with the free amine of the resin-bound peptide. Finally, the completed dipeptide is cleaved from the resin and the Asn side-chain protecting group is removed using a strong acid solution, typically containing Trifluoroacetic acid (TFA) and scavengers.[8][9]

Materials and Reagents

Resin and Amino Acids

| Item | Description | Supplier Suggestion |

| Resin | Fmoc-Asn(Trt)-Wang Resin | Novabiochem® |

| Amino Acid | Fmoc-Leu-OH | Sigma-Aldrich® |

| Side-Chain Protection | Asparagine: Trityl (Trt). Leucine: None required. | - |

Solvents and Reagents

| Reagent | Purpose | Grade |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis |

| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS Grade |

| Piperidine | Fmoc deprotection agent | Reagent Grade |

| N,N-Diisopropylethylamine (DIEA) | Activation base | Peptide Synthesis |

| HBTU | Coupling (activation) reagent | Reagent Grade |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection agent | Reagent Grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent Grade |

| Deionized Water (H₂O) | Scavenger for cleavage | Ultrapure |

| Cold Diethyl Ether (Et₂O) | Peptide precipitation | ACS Grade |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

Step 1: Resin Swelling

-

Place Fmoc-Asn(Trt)-Wang resin (0.1 mmol) into the reaction vessel.

-

Add 5 mL of DMF and gently agitate for 30 minutes.

-

Drain the DMF.

Step 2: Fmoc Deprotection of Asparagine

-

Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add another 3 mL of 20% piperidine in DMF.

-

Agitate for 10 minutes and drain. This reveals the free amine of asparagine (H-Asn(Trt)-Resin).

Step 3: Washing after Deprotection

-

Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this step five times.

-

Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this step three times to ensure complete removal of piperidine.[10]

Step 4: Coupling of Leucine

-

Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

-

Add DIEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

-

Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-